

Comparative Analysis of Isonicotinic Acid Hydrazide Derivatives as Potential Anticancer Agents

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-fluoroisonicotinic acid

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A comprehensive review of the synthesis, in vitro cytotoxicity, and structure-activity relationship of a series of isonicotinic acid hydrazide (isoniazid) derivatives, providing valuable insights for researchers and drug development professionals in the field of oncology.

While direct biological activity data for derivatives of **2-Bromo-5-chloro-3-fluoroisonicotinic acid** remains limited in publicly accessible research, a comprehensive study on a series of thirty-two isoniazid (isonicotinic acid hydrazide) derivatives offers significant insights into the anticancer potential of the broader isonicotinic acid class. This guide provides a detailed comparison of these derivatives, their synthesis, and their cytotoxic effects on various human cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer activity of thirty-two isoniazid hydrazone derivatives was evaluated against four human cancer cell lines: HCT-116 (colon), OVCAR-8 (ovary), HL-60 (leukemia), and SF-295 (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potency. The results for a selection of the most active compounds are summarized below.

Compound	Substituent on Benzaldehyde	HCT-116 IC50 (µg/mL)	OVCAR-8 IC50 (µg/mL)	HL-60 IC50 (µg/mL)	SF-295 IC50 (µg/mL)
15	2-hydroxy	>5	>5	0.61	1.72
18	2,4-dihydroxy	1.37	2.02	0.97	1.91
31	2-hydroxy-3-methoxy	2.02	3.37	1.72	>5
Doxorubicin	(Positive Control)	0.23	-	-	-

Data extracted from a study on the biological evaluation of isoniazid derivatives as an anticancer class.[1][2]

The structure-activity relationship (SAR) analysis from this study highlighted that the presence and position of substituents on the aromatic ring are critical for the biological activity.[1] Notably, the presence of a hydroxyl group on the benzene ring, particularly in the ortho position, was found to play a significant role in the anticancer activity of this series of compounds.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of Isoniazid Hydrazone Derivatives:

The synthesis of the isoniazid hydrazone derivatives was achieved through the reaction of isoniazid with various substituted benzaldehydes.[1][2]

- Step 1: Isoniazid (1.0 mmol) was dissolved in ethanol (10 mL).
- Step 2: The appropriate substituted benzaldehyde (1.05 mmol) was added to the solution.
- Step 3: The reaction mixture was stirred at room temperature or under reflux for a period of 4 to 12 hours.

- Step 4: The solvent was removed under reduced pressure.
- Step 5: The resulting residue was washed with cold ethanol (3 x 10 mL) to yield the purified isoniazid hydrazone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay):

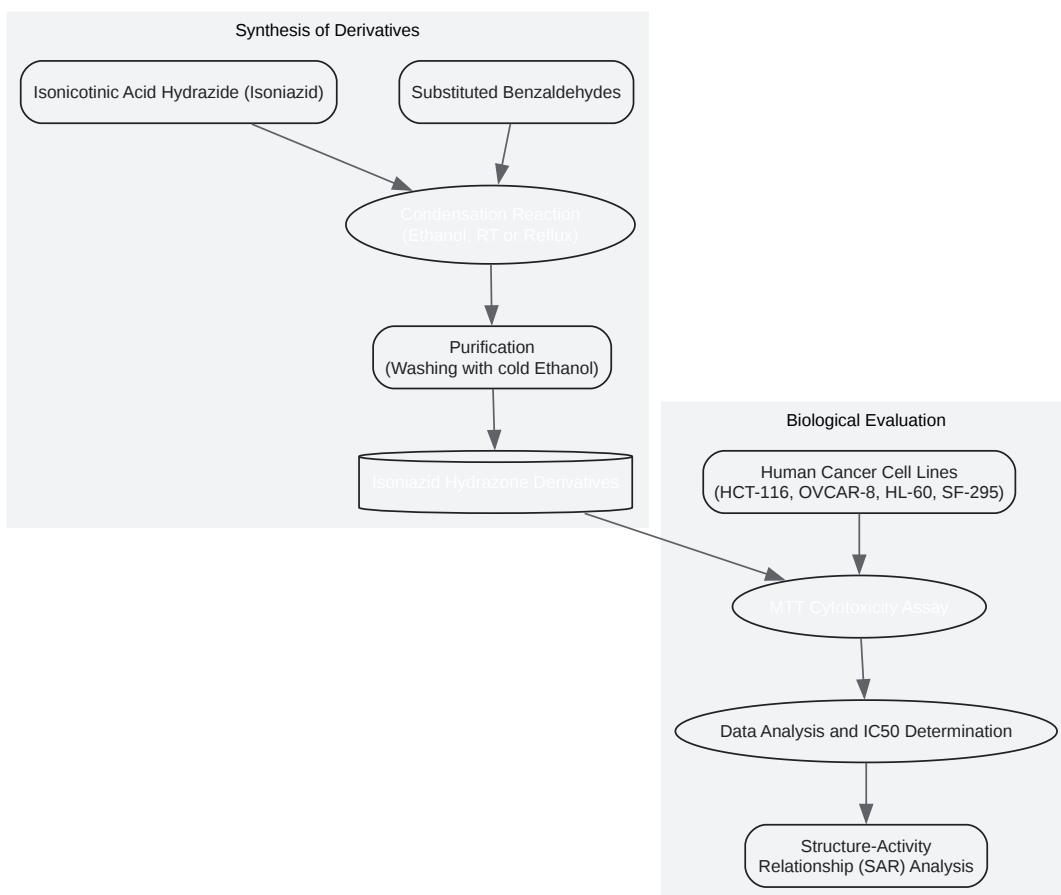
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Culture: Human cancer cell lines (HCT-116, OVCAR-8, HL-60, and SF-295) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the synthesized compounds for a specified incubation period.
- MTT Addition: After incubation, the MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.

Visualizing the Research Workflow

To better illustrate the process from compound synthesis to biological evaluation, the following diagram outlines the key steps involved in the study of these isonicotinic acid hydrazide derivatives.

Experimental Workflow for Anticancer Evaluation of Isoniazid Derivatives

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Caption: A flowchart illustrating the synthesis and anticancer evaluation process for isonicotinic acid hydrazide derivatives.

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References

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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